REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][OH:11])=[CH:4][CH:3]=1.[CH3:12][N:13]1CCCC1=O>Cl>[OH:11][CH2:10][CH2:9][CH2:8][C:5]1[CH:6]=[CH:7][C:2]([C:12]#[N:13])=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CCCO
|
Name
|
cuprous cyanide
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
cuprous iodide
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
ferric chloride hexahydrate
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 180°-190° for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 70°-80° for 15 min
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
extracted with EA (3×100 ml)
|
Type
|
WASH
|
Details
|
The extract was washed with hydrochloric acid (2 M; 50 ml), water (50 ml), and aqueous sodium hydroxide (2 M; 50 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by [C]
|
Type
|
WASH
|
Details
|
eluting with cyclohexane-ER (1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCC1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |